HA 肽

描述

流感血凝素肽是一种病毒膜结合蛋白,在流感病毒的生命周期中起着至关重要的作用。 它负责将病毒与被感染的细胞结合,并促进病毒遗传物质进入宿主细胞 . 血凝素是一种抗原性糖蛋白,存在于流感病毒表面,因其在体外引起红细胞凝集的能力而闻名 .

科学研究应用

流感血凝素肽在科学研究中有着广泛的应用:

化学: 用作研究蛋白质折叠、稳定性和相互作用的模型系统。

生物学: 在理解病毒进入机制和宿主-病原体相互作用中起着至关重要的作用。

工业: 用于生产流感疫苗和诊断试剂.

作用机制

流感血凝素肽的作用机制涉及与宿主细胞表面的唾液酸残基结合,随后发生内吞作用。一旦进入内体,酸性环境会触发血凝素蛋白的构象变化,导致病毒包膜与内体膜融合。 这种融合事件使病毒遗传物质释放到宿主细胞质中,启动病毒复制 .

类似化合物:

神经氨酸酶: 流感病毒的另一种表面糖蛋白,它促进新形成的病毒颗粒从感染细胞中释放。

融合蛋白: 来自其他病毒的蛋白质,例如呼吸道合胞病毒 (RSV) 的融合 (F) 蛋白,它也介导病毒进入过程中的膜融合.

独特性: 流感血凝素肽在其能够发生 pH 依赖性构象变化以促进膜融合方面是独一无二的。病毒利用这种特性确保有效地进入宿主细胞。 此外,血凝素的序列多样性使病毒能够逃避宿主免疫反应,使其成为疫苗开发的具有挑战性的目标 .

生化分析

Biochemical Properties

The HA peptide initiates infection by binding to cell surface receptors and inducing membrane fusion . The fusion capacity of the HA peptide depends on cleavage activation by host proteases . It interacts with various enzymes and proteins, including endosomal escape domain (uEED), which enhances endosomal escape . The HA peptide also binds to hyaluronan (HA), a member of the glycosaminoglycan family .

Cellular Effects

The HA peptide has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the pathogenicity of influenza A viruses, influencing cell proliferation and migration, angiogenesis, and inflammation .

Molecular Mechanism

The HA peptide exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The HA peptide undergoes irreversible structural changes to cause membrane fusion . This process is triggered by low pH, which is common in endosomes, the sites of influenza virus uncoating .

Temporal Effects in Laboratory Settings

Over time, the effects of the HA peptide can change in laboratory settings. The HA peptide exhibits stability, but can also undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the HA peptide can vary with different dosages in animal models . At certain threshold levels, the HA peptide can exhibit toxic or adverse effects . For instance, high doses of the HA peptide can lead to severe pneumonia in mouse and non-human primate models .

Metabolic Pathways

The HA peptide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the HA peptide is a part of the glucuronic acid biosynthetic pathway, linking HA synthesis to glucose metabolism .

Transport and Distribution

The HA peptide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . The transport of the HA peptide across tissue boundaries is facilitated by protein transduction sequences .

Subcellular Localization

The subcellular localization of the HA peptide can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the HA peptide has been observed in the cytoplasm, membrane, and pan-cellular locations .

准备方法

合成路线和反应条件: 流感血凝素肽的制备涉及其多肽链的合成,然后折叠并组装成功能性三聚体结构。合成路线通常涉及固相肽合成 (SPPS) 技术,其中氨基酸依次添加到固定在固体树脂上的生长肽链上。 反应条件包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成 .

工业生产方法: 流感血凝素肽的工业生产通常涉及重组 DNA 技术。编码血凝素蛋白的基因被插入表达载体,然后将其引入宿主细胞系,例如大肠杆菌或昆虫细胞。 宿主细胞在生物反应器中培养,表达的血凝素蛋白使用色谱技术纯化 .

化学反应分析

反应类型: 流感血凝素肽会发生各种化学反应,包括:

氧化: 肽可以发生氧化反应,特别是在蛋氨酸和半胱氨酸残基处,导致形成亚砜和二硫键。

还原: 肽内的二硫键可以使用二硫苏糖醇 (DTT) 等还原剂还原为游离巯基。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 通常用作氧化剂。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 用作还原剂。

主要形成的产物:

氧化: 形成蛋氨酸亚砜和二硫键。

还原: 形成游离巯基。

取代: 具有改变的氨基酸序列的突变肽.

相似化合物的比较

Neuraminidase: Another surface glycoprotein of the influenza virus that facilitates the release of newly formed viral particles from infected cells.

Fusion Proteins: Proteins from other viruses, such as the fusion (F) protein of respiratory syncytial virus (RSV), which also mediate membrane fusion during viral entry.

Uniqueness: Influenza hemagglutinin peptide is unique in its ability to undergo pH-dependent conformational changes that facilitate membrane fusion. This property is exploited by the virus to ensure efficient entry into host cells. Additionally, the sequence diversity of hemagglutinin allows the virus to evade host immune responses, making it a challenging target for vaccine development .

属性

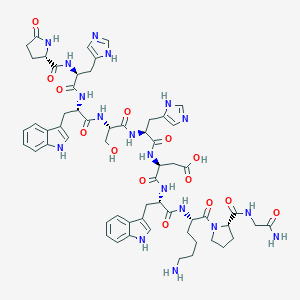

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSXIKZNLPZJJ-TXZCQADKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N9O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437019 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92000-76-5 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Influenza Hemagglutinin (HA) peptide interact with its target, the major histocompatibility complex class II (MHCII) molecule?

A1: HA peptide binds to the peptide-binding groove of MHCII molecules. This interaction is crucial for the presentation of HA peptide to T cell receptors (TCRs) on CD4+ T cells, initiating an immune response. [, ] The specific interactions between the HA peptide and the MHCII molecule are influenced by the amino acid sequences of both the peptide and the MHCII molecule. [, ]

Q2: Can you describe the structural features of the HA peptide that are important for binding to MHCII?

A2: The affinity of HA peptide for MHCII is influenced by specific amino acid residues that serve as anchor points within the peptide-binding groove. [, ] These anchor residues interact with pockets within the MHCII molecule. [] Additionally, the overall conformation of the HA peptide within the binding groove, which can be affected by amino acid substitutions, also influences TCR recognition. []

Q3: Is the binding of HA peptide to MHCII sufficient for T cell activation?

A3: While necessary, binding of the HA peptide to MHCII is not sufficient for T cell activation. The TCR on the surface of the T cell must also interact with the HA peptide-MHCII complex. [, , ] This interaction is highly specific, and even small changes in the HA peptide sequence or the MHCII molecule can affect TCR recognition. [, ]

Q4: Have any studies investigated the structure of the HA peptide-MHCII-TCR complex?

A4: Yes, X-ray crystallography studies have determined the structure of the complex formed between the HA1.7 TCR, HLA-DR1 (an MHCII molecule), and the HA peptide. [] This structure revealed key interactions between the TCR and both the HA peptide and the MHCII molecule, providing insights into the molecular basis of T cell recognition.

Q5: Does the sequence of the MHCII molecule influence the immune response to HA peptide?

A5: Yes, MHCII molecules exhibit polymorphism, meaning there are variations in their peptide-binding groove amino acid sequences. [, ] These variations influence the affinity of different HA peptide variants for the MHCII molecule and can affect the repertoire of T cells that can recognize the complex. [, ] For example, a study showed that while a specific TCR was cross-reactive for HA presented by both DR1 and DR4 MHCII molecules, other HA-specific TCRs were sensitive to these changes. []

Q6: Is there a way to enhance the stability of the HA peptide-MHCII complex for research or therapeutic purposes?

A6: Yes, researchers have successfully stabilized the complex by covalently linking the HA peptide to the TCR. [] This approach increases the local concentration of the interacting proteins once the peptide is loaded onto the MHC molecule, enhancing complex stability.

Q7: What are the typical applications of synthetic HA peptides in research?

A7: Synthetic HA peptides are frequently used: * To generate antibodies specific to HA, which are valuable tools for research and diagnostics. [, ]* To investigate the immune response to influenza infection, including the identification of T cell epitopes. [, , ]* As a model system for studying peptide-MHC interactions and T cell recognition. [, , ]

Q8: Are there any techniques for isolating and characterizing HA peptide-specific T cells?

A8: Yes, MHC class II tetramers loaded with specific HA peptides have been successfully used to identify and quantify HA peptide-specific CD4+ T cells from peripheral blood. [] This approach allows researchers to track the immune response to influenza infection or vaccination.

Q9: Can you describe an example of using HA peptide to develop an immunoassay?

A9: Researchers have successfully developed an enzyme-multiplied immunoassay technique (EMIT) based on the conjugation of a cysteine-modified HA peptide to glucose-6-phosphate dehydrogenase, a reporter enzyme. [] This assay demonstrated high sensitivity for detecting HA peptide and shows promise for broader applications in detecting biotoxins and infectious diseases.

Q10: What analytical techniques are commonly used to study HA peptide and its interactions?

A10: Several analytical methods are employed to study HA peptide:* High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the purity and molecular weight of synthesized HA peptides. [, ]* Circular dichroism (CD) spectroscopy is applied to analyze the secondary structure of HA peptides and monitor conformational changes upon interaction with other molecules or under different conditions. [, ]* Fluorescence spectroscopy is used to study the interaction of HA peptides with lipid membranes, providing information about peptide binding, insertion, and membrane disruption. [, ]* Surface plasmon resonance (SPR) is a valuable tool for real-time monitoring of interactions between HA peptide and its binding partners, such as MHC molecules, antibodies, or antiviral agents. [, ]

Q11: What is the significance of studying the immunogenicity of HA peptide?

A11: Understanding how the immune system responds to HA peptide is crucial for vaccine development. [] Factors like peptide length, sequence variations, and the presence of adjuvants can impact the type and strength of the immune response elicited by HA peptide. [, , , , ]

Q12: Are there any concerns regarding the stability of HA peptide under different conditions?

A13: The stability of HA peptide can be influenced by factors like pH, temperature, and the presence of enzymes. [] Specific formulations and storage conditions may be necessary to maintain its integrity and prevent degradation. []

Q13: What ethical considerations are associated with research involving HA peptide and influenza viruses?

A14: Ethical considerations involve ensuring responsible research practices when working with influenza viruses, especially highly pathogenic strains. [] Adherence to biosafety guidelines, appropriate containment procedures, and ethical review board approval are essential. []

Q14: Are there environmental concerns related to the production, use, and disposal of HA peptide and related materials?

A15: While HA peptides themselves may not pose significant environmental risks, the production and disposal of materials used in their synthesis, formulation, and administration should adhere to environmental regulations. [] Implementing green chemistry principles and responsible waste management strategies can minimize the environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)